molecular formula C16H28CuN6O6-2 B12348902 copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate

Katalognummer: B12348902
Molekulargewicht: 463.98 g/mol
InChI-Schlüssel: QGGWMSSOLHDALM-IQUXVSJESA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate” is a complex molecule that involves copper coordination with an amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of copper ions with the amino acid derivative in the presence of acetic acid. The reaction conditions may include:

    Solvent: Aqueous or organic solvent

    Temperature: Room temperature to moderate heating

    pH: Adjusted to facilitate coordination

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include:

    Continuous flow reactors: For efficient mixing and reaction control

    Purification steps: Such as crystallization or chromatography

Analyse Chemischer Reaktionen

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Copper can change its oxidation state

    Reduction: Reduction of copper ions

    Substitution: Ligand exchange reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, oxygen

    Reducing agents: Sodium borohydride, hydrazine

    Ligands: Other amino acids, peptides

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of copper(II) complexes, while reduction could yield copper(I) species.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Copper complexes are often used as catalysts in organic reactions.

    Coordination Chemistry: Studying the coordination behavior of copper with various ligands.

Biology

    Enzyme Mimics: Copper complexes can mimic the active sites of certain enzymes.

    Antimicrobial Agents: Potential use as antimicrobial agents due to copper’s known antimicrobial properties.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic applications, including anti-cancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific application. For example:

    Catalysis: The copper center may facilitate electron transfer reactions.

    Biological Activity: Interaction with biological molecules, potentially disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Copper(II) acetate: A simpler copper complex with acetic acid.

    Copper peptides: Complexes involving copper and peptides, often studied for their biological activity.

Uniqueness

This compound’s uniqueness may lie in its specific coordination environment and the presence of the amino acid derivative, which could impart unique properties compared to simpler copper complexes.

Eigenschaften

Molekularformel

C16H28CuN6O6-2

Molekulargewicht

463.98 g/mol

IUPAC-Name

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate

InChI

InChI=1S/C14H26N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h9-11,16-17H,1-8,15H2,(H3,19,20,21,22,23,24);1H3,(H,3,4);/q-2;;+2/p-2/t9?,10-,11-;;/m0../s1

InChI-Schlüssel

QGGWMSSOLHDALM-IQUXVSJESA-L

Isomerische SMILES

CC(=O)O.C1C([N-]CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2]

Kanonische SMILES

CC(=O)O.C1C([N-]CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.